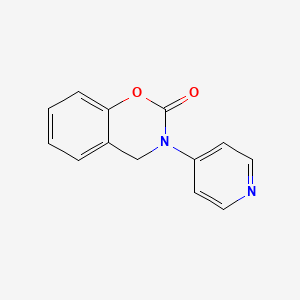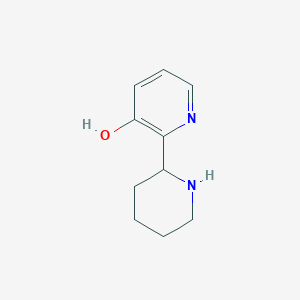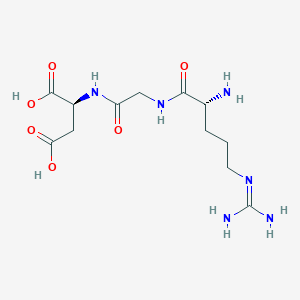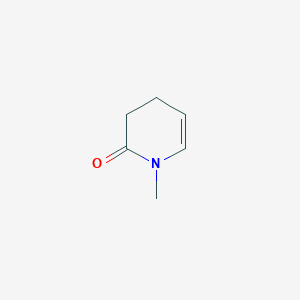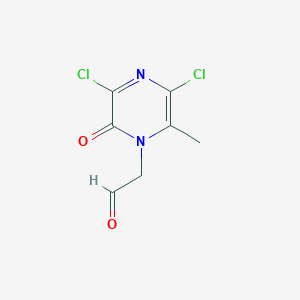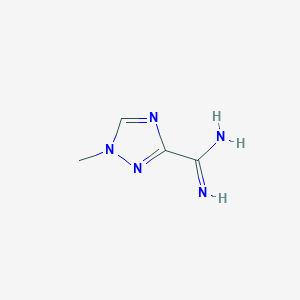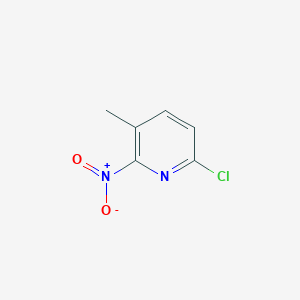
6-Chloro-3-methyl-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a nitro group at the 2nd position. This compound is known for its light yellow crystalline appearance and has been utilized in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-3-methyl-2-nitropyridine involves the reaction of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorus oxychloride and phosphorus pentachloride. The reaction mixture is heated at 110°C for 2 hours, followed by the addition of more phosphorus pentachloride and phosphorus oxychloride. The mixture is then stirred for an additional hour and poured into ice water. The resulting brown solid is filtered and washed with cold water to yield this compound with a 94% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: 6-Chloro-3-methyl-2-aminopyridine.
Oxidation: 6-Chloro-3-carboxy-2-nitropyridine.
Aplicaciones Científicas De Investigación
6-Chloro-3-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-methyl-2-nitropyridine depends on its specific application. In the context of its use as a reactant for synthesizing fluorine-containing pyridinealdoxime derivatives, it acts by providing a reactive site for nucleophilic attack, facilitating the formation of the desired product. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitro-6-methylpyridine
- 2-Chloro-5-nitro-6-picoline
- 2-Chloro-3-nitro-6-methylpyridine
Uniqueness
6-Chloro-3-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the chlorine, methyl, and nitro groups in specific positions allows for targeted chemical modifications and applications that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
6-chloro-3-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 |
Clave InChI |
QRWMZMCNUKMMJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
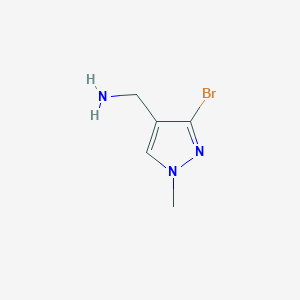
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
